Benzyl (2-oxocyclopentyl)carbamate
Overview
Description
Benzyl (2-oxocyclopentyl)carbamate is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . It is used primarily in research settings and is not intended for human or veterinary use . This compound is part of the carbamate family, which are esters of carbamic acid and are often used as protecting groups in organic synthesis .
Mechanism of Action
Target of Action
Benzyl (2-oxocyclopentyl)carbamate is an experimental small molecule . .
Mode of Action
Carbamates, in general, are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . This suggests that this compound might interact with its targets by temporarily modifying them, thereby influencing their function.
Biochemical Pathways
Given its potential role as a protecting group for amines , it might be involved in the synthesis of primary amines and related biochemical pathways.
Result of Action
As a potential protecting group for amines , it might play a role in the synthesis of primary amines, which are crucial for various biological processes.
Action Environment
Like other carbamates, its action might be influenced by factors such as ph and temperature, which can affect the installation and removal of the protecting group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (2-oxocyclopentyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 2-oxocyclopentylamine under basic conditions . The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for carbamates often involve the use of phosgene or its derivatives. due to the toxic nature of phosgene, alternative methods such as the use of carbonylimidazolide in water have been developed . This method provides an efficient and general approach for the preparation of carbamates without the need for an inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-oxocyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl (2-oxocyclopentyl)carbamate has diverse applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug synthesis and development.
Industry: Utilized in organic reactions and catalysis.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 2-oxocyclopentyl group.
tert-Butyl carbamate: Another common protecting group for amines, but with a tert-butyl group instead of a benzyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, similar to benzyl carbamate but with a different protecting group.
Uniqueness
Benzyl (2-oxocyclopentyl)carbamate is unique due to its specific structure, which combines the benzyl group with a 2-oxocyclopentyl moiety. This unique combination provides specific reactivity and stability characteristics that are valuable in certain synthetic applications .
Properties
IUPAC Name |
benzyl N-(2-oxocyclopentyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQISPRKLLFTMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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